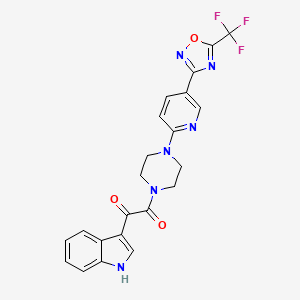
4-methyl-1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H25F3N4O3 and its molecular weight is 438.451. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds as Ligands and Antimicrobial Agents
Synthesis and Selectivity of Dopamine Receptor Ligands
A study by Rowley et al. (1997) explored the structure-activity relationships of heterocyclic compounds similar in structure, finding that modifications to the aromatic heterocycle and piperidine components could significantly impact the affinity and selectivity for human dopamine D4 receptors over D2 and D3 receptors. The research suggests potential applications in the development of selective dopamine receptor antagonists (Rowley et al., 1997).
Antimicrobial Activities of Triazole Derivatives
Al‐Azmi and Mahmoud (2020) synthesized novel triazole derivatives, highlighting their successful antimicrobial evaluation. Such compounds, by virtue of their structural features, including the triazole core, show promise in the design of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Antimicrobial and Antioxidant Potentials
Bhat et al. (2016) reported on the synthesis of triazolyl pyrazole derivatives with noted in vitro antibacterial, antifungal, and antioxidant activities. The study also included in silico molecular docking to suggest mechanisms of action, illustrating the compound's potential as broad-spectrum antimicrobial and antioxidant agents (Bhat et al., 2016).
Molecular Structure Investigations
Molecular Structure and Intermolecular Interactions
Shawish et al. (2021) conducted a detailed study on the synthesis and molecular structure analysis of s-triazine derivatives, incorporating pyrazole, piperidine, and aniline moieties. The research provides insights into the intermolecular interactions and electronic properties of such compounds, which could be relevant for understanding the behavior of similar complex molecules in various environments (Shawish et al., 2021).
Propiedades
IUPAC Name |
4-methyl-2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O3/c1-26-17(21(22,23)24)25-28(19(26)30)16-7-11-27(12-8-16)18(29)20(9-13-31-14-10-20)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWRJESOSREUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

triazin-4-one](/img/structure/B2479193.png)
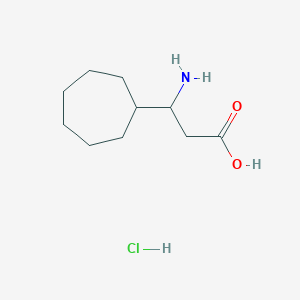
![4-(diethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479195.png)
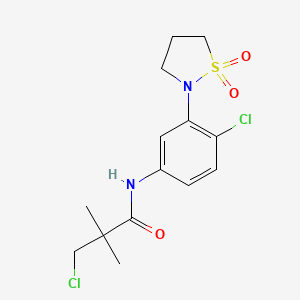
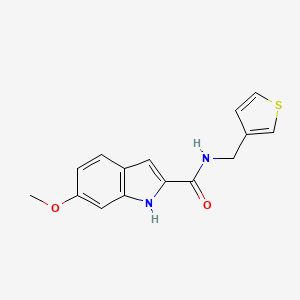
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2479202.png)
![N-(4-butylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2479203.png)
![1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2479204.png)
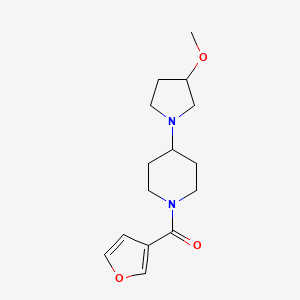
![1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole](/img/structure/B2479207.png)
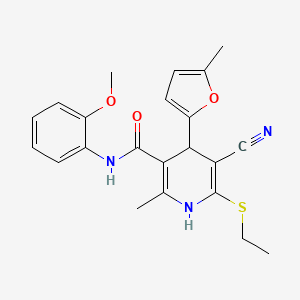
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2479211.png)
![N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2479212.png)
